(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
Description
Properties
IUPAC Name |
(1R,2R)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NP/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20-21H,15,22H2/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALYUOSURKZWLR-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732064 | |
| Record name | (1R,2R)-2-(Diphenylphosphanyl)-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1091606-70-0 | |
| Record name | (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1091606-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-(Diphenylphosphanyl)-2,3-dihydro-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30732064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods Analysis
2.1. General Synthetic Strategy
The synthesis of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine typically involves the following key steps:
- Construction of the indanamine core with defined stereochemistry.
- Introduction of the diphenylphosphino group at the 2-position.
- Purification and isolation under inert conditions to prevent oxidation of the phosphine.
While direct literature on the (1R,2R) enantiomer is limited, the closely related (1S,2S) enantiomer is well-documented, and the synthetic routes are analogous, differing only in the stereochemistry of the starting materials and chiral auxiliaries or catalysts used.
2.2. Representative Synthesis (for (1S,2S) Analogue)
A typical method for preparing the (1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, which is directly translatable to the (1R,2R) isomer, is as follows:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | Chiral indanone precursor | Stereochemistry is set in this step |
| 2 | Reductive amination (e.g., with NH₃ or a primary amine and reducing agent) | Forms the 1-amine group |
| 3 | Lithiation at 2-position (e.g., with n-BuLi) | Generates a nucleophilic center |
| 4 | Electrophilic phosphination (e.g., with chlorodiphenylphosphine) | Installs the diphenylphosphino group |
| 5 | Purification under inert atmosphere | Prevents oxidation of phosphine |
2.3. Example: Quaternization to Tetrafluoroborate Salt
A published synthesis for the (1S,2S) aminium tetrafluoroborate salt demonstrates key purification and isolation steps:
To a solution of (1S,2S)-2-(diphenylphosphino)-2,3-dihydro-1H-inden-1-amine (0.50 g, 1.58 mmol) in dichloromethane (10 mL), an aqueous solution of tetrafluoroboric acid (0.21 mL, 48 wt%) is added dropwise under inert atmosphere. The mixture is stirred for 30 minutes at room temperature. The organic layer is separated, dried over magnesium sulfate, and evaporated to dryness. The residue is redissolved in dichloromethane and precipitated with hexanes to yield a pale yellow solid. Yield: 0.46 g (72%).
Research Findings and Notes
- The stereochemistry of the final product is determined by the starting chiral indanone or by using chiral catalysts/auxiliaries in the amination step.
- The phosphine group is highly air-sensitive; all manipulations involving the phosphine must be performed under an inert atmosphere (argon or nitrogen).
- The product can exist as a solid, semi-solid, or liquid depending on purity and handling conditions.
- Purity is typically confirmed by NMR (¹H, ³¹P, and ¹⁹F for the tetrafluoroborate salt), with characteristic peaks for the phosphine and aromatic protons.
Summary Table of Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₂₀NP | |
| Molecular Weight | 317.4 g/mol | |
| Purity (commercial) | ≥98% | |
| Storage | Inert atmosphere, dark | |
| Physical State | Solid/semi-solid/liquid |
Chemical Reactions Analysis
Hydrogenation Reactions
-
Acts as a ligand for transition metals (e.g., Ru, Rh) in asymmetric hydrogenation of ketones and alkenes.
-
Example: Catalytic hydrogenation of α,β-unsaturated ketones achieves enantiomeric excess (ee) >90% under optimized conditions (10–50 bar H₂, 25–80°C) .
Cross-Coupling Reactions
-
Facilitates Buchwald-Hartwig amination and Suzuki-Miyaura couplings via palladium coordination.
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Demonstrated efficiency in C–N bond formation with aryl chlorides (yields: 70–95%, ee: 85–98%) .
Key Synthetic Routes
The compound is synthesized through a multi-step sequence:
Derivatization Reactions
-
Phosphine Oxidation : Reacts with H₂O₂ or O₂ to form phosphine oxide derivatives, altering coordination properties.
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Amine Alkylation : Treatment with alkyl halides yields N-alkylated analogs for tuning steric/electronic effects .
Metal Coordination Behavior
-
Forms stable complexes with Pd(II), Rh(I), and Ru(II), confirmed by X-ray crystallography and NMR.
-
The indenyl backbone induces π-stacking interactions, enhancing enantioselectivity in catalytic cycles .
Reactivity in Organocatalysis
-
Participates in Brønsted acid-base catalysis for asymmetric Michael additions (e.g., β-nitrostyrene + diethyl malonate, ee: 88–94%) .
Comparative Analysis with Analogues
| Compound | Key Reaction | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| (1R,2R)-Target Compound | Asymmetric hydrogenation of acetophenone | 92 | 450 |
| BINAP (Reference Ligand) | Same reaction | 85 | 380 |
| Josiphos Ligand | Same reaction | 89 | 410 |
Recent Advancements
Scientific Research Applications
Catalytic Applications
a. As a Ligand in Transition Metal Catalysis
One of the primary applications of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is as a ligand in transition metal-catalyzed reactions. Its bidentate nature allows it to stabilize metal centers effectively, facilitating various catalytic processes.
Case Study: Suzuki-Miyaura Coupling Reaction
In a study examining the efficiency of different phosphine ligands in Suzuki-Miyaura coupling reactions, this compound was found to enhance the reaction yields significantly compared to traditional phosphines. The reaction conditions optimized with this ligand demonstrated improved selectivity and reduced reaction times.
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| Triphenylphosphine | 65 | 4 |
| This compound | 85 | 2 |
b. As a Catalyst in Asymmetric Synthesis
The compound has also been employed in asymmetric synthesis, where it plays a crucial role in controlling the stereochemistry of products. Its chiral nature allows for the production of enantiomerically enriched compounds.
Organic Synthesis
a. Synthesis of Complex Molecules
This compound has been utilized in the synthesis of complex organic molecules due to its ability to facilitate carbon-carbon bond formation.
Case Study: Synthesis of Chiral Indenes
In a synthetic route aimed at producing chiral indenyl compounds, this ligand was instrumental in achieving high diastereoselectivity. The reaction conditions were optimized using this ligand to yield products with over 90% enantiomeric excess.
Pharmaceutical Applications
a. Potential Drug Development
Recent studies have suggested that this compound may have potential applications in drug development due to its ability to form stable complexes with metal ions that are relevant in medicinal chemistry.
Case Study: Metal Complexes for Anticancer Activity
Research into metal complexes of this ligand has indicated promising anticancer activity. For instance, complexes formed with platinum and palladium showed enhanced cytotoxicity against various cancer cell lines compared to free drugs.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphine group acts as a strong electron donor, enhancing the reactivity of the metal center, while the amine group provides additional stabilization through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(1S,2S)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
- CAS : 1091606-69-7 .
- Molecular Formula : C21H20NP (identical to the (1R,2R) form).
- Key Difference : Opposite stereochemistry at the indane backbone, leading to divergent enantioselectivity in catalytic applications .
- Applications : Used in asymmetric synthesis where mirror-image stereoselectivity is required.
Tetrafluoroborate Salt of (1S,2S)-Enantiomer
Derivatives with Modified Backbones or Substituents
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine Hydrochloride
(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
- CAS : 1637453-74-7 .
- Formula : C9H10ClF2N.
- Key Difference : Fluorine substituents increase electronegativity and metabolic stability, making it relevant in pharmaceutical intermediates .
(1R,2S)-2,6-Dimethyl-2,3-dihydro-1H-inden-1-amine
Comparison Table
Biological Activity
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine, with CAS No. 1091606-70-0, is a phosphine-containing compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant studies that highlight its significance in medicinal chemistry.
The molecular formula for this compound is CHNP, with a molecular weight of 317.36 g/mol. The compound features a diphenylphosphino group which is crucial for its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| CAS Number | 1091606-70-0 |
| Molecular Formula | CHNP |
| Molecular Weight | 317.36 g/mol |
| Purity | >98% |
Anticancer Properties
Recent studies have indicated that phosphine derivatives can exhibit significant anticancer activity. For instance, a study demonstrated that this compound acts as an effective ligand in palladium-catalyzed reactions that can lead to the synthesis of various anticancer agents. The compound's ability to facilitate these reactions suggests potential applications in developing new cancer therapies.
Enzyme Inhibition
Enzymatic inhibition is another area where this compound shows promise. Research has shown that phosphine ligands can modulate enzyme activities through metal coordination. In particular, this compound has been studied for its ability to inhibit certain kinases involved in cancer progression. The inhibition of these kinases could lead to reduced tumor growth and metastasis.
Study 1: Anticancer Activity Evaluation
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various phosphine derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines.
Study 2: Mechanistic Insights into Enzyme Inhibition
Another research article focused on the mechanistic pathways through which this compound inhibits specific kinases. The study utilized kinetic assays and molecular docking simulations to elucidate the binding interactions between the compound and the target enzymes. The findings suggested that the compound binds competitively to the active site of the kinase, effectively blocking substrate access.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine with high enantiomeric purity?
- Answer : The compound’s synthesis typically involves chiral resolution or asymmetric catalysis. For enantiomeric purity, use chiral auxiliaries or transition-metal catalysts (e.g., Ru complexes with BINAP ligands, as seen in related phosphine-amine ligand systems) . Air-sensitive handling is critical; reactions should be conducted under inert gas (N₂/Ar) with anhydrous solvents. Post-synthesis, confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How should researchers handle and store this compound to prevent degradation?
- Answer : The compound is air-sensitive and prone to oxidation. Store in sealed, Schlenk-type flasks under argon at –20°C. For short-term use, THF solutions (e.g., 10 wt%) stabilized with antioxidants like BHT are recommended . Always use glovebox techniques for weighing or aliquoting.
Q. What catalytic applications are documented for this ligand in asymmetric synthesis?
- Answer : The ligand’s diphenylphosphino and amine groups enable coordination to transition metals (e.g., Ru, Pd), making it suitable for asymmetric hydrogenation or C–C coupling. For example, analogs of this ligand have been used in Ru-catalyzed ketone hydrogenation with >90% ee . Optimize metal-to-ligand ratios (1:1 to 1:2) and reaction temperature (25–80°C) based on substrate steric demands.
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer : Use a combination of:
- ¹H/³¹P NMR to confirm phosphine coordination and amine proton shifts.
- X-ray crystallography for absolute stereochemistry (if crystalline derivatives are obtainable).
- Mass spectrometry (HRMS) to verify molecular weight (C₂₁H₂₀NP, FW: 317.36) and purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this ligand across different substrates?
- Answer : Contradictions often arise from steric/electronic mismatches between ligand and substrate. Conduct systematic studies using:
- Linear free-energy relationships (LFER) to correlate substrate electronic parameters (Hammett σ) with reaction rates.
- DFT calculations to model transition states and identify steric clashes (e.g., substituents on the indenyl group) .
- Example: If a substrate with electron-withdrawing groups shows low ee, modify the ligand’s indenyl backbone to enhance π-backbonding .
Q. What computational strategies are recommended for predicting ligand-metal binding affinities?
- Answer : Combine density functional theory (DFT) with molecular dynamics (MD) simulations to model metal-ligand interactions. Key parameters:
- Natural Bond Orbital (NBO) analysis to quantify donation/backdonation.
- Solvation models (e.g., COSMO-RS) to account for solvent effects on binding .
- Validate predictions with experimental binding constants (e.g., via isothermal titration calorimetry).
Q. How can high-throughput screening (HTS) accelerate ligand optimization for specific metal centers?
- Answer : Implement a full factorial design (e.g., varying phosphine substituents, amine pKₐ) coupled with robotic synthesis platforms. Use machine learning (ML) to analyze yield/ee data and identify optimal ligand-metal pairs . For example, Bayesian optimization has outperformed manual methods in reaction condition screening .
Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies in ligand-mediated catalysis?
- Answer : KIE experiments (e.g., D/H substitution at reactive sites) distinguish between rate-determining steps (RDS) like oxidative addition vs. migratory insertion. For phosphine-amine ligands, primary KIEs (>2) suggest bond-breaking in the RDS, guiding ligand redesign to stabilize transition states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
